4,5-Dimethoxyisobenzofuran-1(3H)-one

Catalog No.
S1922076
CAS No.
4741-58-6
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethoxyisobenzofuran-1(3H)-one

CAS Number

4741-58-6

Product Name

4,5-Dimethoxyisobenzofuran-1(3H)-one

IUPAC Name

4,5-dimethoxy-3H-2-benzofuran-1-one

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-12-8-4-3-6-7(9(8)13-2)5-14-10(6)11/h3-4H,5H2,1-2H3

InChI Key

ZXIMTZPOPPEWHU-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=O)OC2)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)OC2)OC

4,5-Dimethoxyisobenzofuran-1(3H)-one is an organic compound with the molecular formula C10H10O4C_{10}H_{10}O_{4} and a molecular weight of approximately 194.18 g/mol. It belongs to the class of isobenzofuran derivatives, characterized by its unique bicyclic structure that incorporates a furan ring fused to a benzene ring. This compound is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its physical properties include a predicted density of approximately 1.260 g/cm³, although specific boiling and melting points are not widely documented .

Typical of its structural class. Key reactions include:

  • Nucleophilic Substitution: The methoxy groups can be replaced by various nucleophiles under appropriate conditions.
  • Oxidation: The furan ring may be oxidized to yield more complex compounds or derivatives.
  • Reduction: The carbonyl group can be reduced to form alcohol derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the derivation of various functionalized products.

Research into the biological activity of 4,5-dimethoxyisobenzofuran-1(3H)-one is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. The specific biological mechanisms and efficacy of this compound require further investigation through in vitro and in vivo studies to establish its therapeutic potential.

Several synthetic routes have been developed for the preparation of 4,5-dimethoxyisobenzofuran-1(3H)-one:

  • Cyclization Reactions: This method typically involves the cyclization of appropriate precursors containing methoxy groups and carbonyl functionalities.
  • Condensation Reactions: Utilizing suitable aldehydes or ketones with methoxy-substituted aromatic compounds can yield this bicyclic structure through condensation followed by cyclization.
  • Functional Group Transformations: Starting from simpler isobenzofuran derivatives, selective transformations can introduce methoxy groups at the 4 and 5 positions.

These methods demonstrate the compound's accessibility through established synthetic pathways in organic chemistry .

4,5-Dimethoxyisobenzofuran-1(3H)-one has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its unique structure.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigated for use in creating novel materials with specific electronic or optical properties.

The versatility of this compound makes it a candidate for further research across multiple scientific disciplines .

Several compounds share structural similarities with 4,5-dimethoxyisobenzofuran-1(3H)-one, which may exhibit comparable properties or activities. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Hydroxy-4,5-dimethoxyisobenzofuran-1(3H)-one83913-37-50.96
5-Methoxyisobenzofuran-1(3H)-one4741-62-20.96
5,6-Dimethoxyisobenzofuran-1(3H)-one531-88-40.94
PseudomeconinN/AN/A
Ethyl 4-(benzyloxy)-3-hydroxybenzoate177429-27-50.96

The uniqueness of 4,5-dimethoxyisobenzofuran-1(3H)-one lies in its specific methoxy substitution pattern on the isobenzofuran core, which may influence its reactivity and biological activity compared to these similar compounds .

4,5-Dimethoxyisobenzofuran-1(3H)-one (CAS: 4741-58-6) is a bicyclic lactone belonging to the phthalide family. Its IUPAC name derives from the benzofuran-1(3H)-one core substituted with methoxy groups at the 4- and 5-positions. The molecular formula $$ \text{C}{10}\text{H}{10}\text{O}_{4} $$ reflects a 194.18 g/mol molecular weight, with a planar structure stabilized by conjugation between the lactone carbonyl and aromatic ring. Key identifiers include:

PropertyValue
SMILESO=C1OCC2=C1C=CC(OC)=C2OC
InChIKeyFJPMLTZXTKBVKX-UHFFFAOYSA-N
Melting Point122–123 °C (methanol)
Boiling Point404.2 ± 45.0 °C (760 mmHg)
Density1.260 ± 0.06 g/cm³

The compound’s crystal structure reveals a nearly coplanar arrangement of the lactone and benzene rings, with methoxy groups adopting equatorial orientations to minimize steric strain.

Historical Context of Phthalide Derivatives in Organic Chemistry

Phthalides, first isolated in the 19th century from Ligusticum species, gained prominence for their biological activities and synthetic versatility. Key milestones include:

YearDiscoverySignificance
1963Isolation of ligustilide from Umbelliferae plantsFirst phthalide linked to medicinal properties
1984Synthesis of dimeric phthalidesDemonstrated cycloaddition reactivity
2016Identification of anticoagulant phthalide trimersExpanded applications in cardiovascular research

4,5-Dimethoxyisobenzofuran-1(3H)-one emerged as a model compound for studying methoxy-directed electrophilic substitutions, enabling advances in natural product synthesis. Its role in [4+2] cycloadditions, as seen in reactions with maleimides, underscores its utility in constructing polycyclic frameworks.

Positional Isomerism in Methoxy-Substituted Phthalides

Methoxy group positioning profoundly influences phthalide reactivity and physical properties. A comparative analysis of isomers highlights:

IsomerCAS NumberMelting PointKey Applications
4,5-Dimethoxy4741-58-6122–123 °CSynthetic intermediate
5,6-Dimethoxy531-88-4159 °CNeuroprotective agent
4,6-Dimethoxy58545-97-4167–169 °CAntimicrobial studies
4,5-Dimethyl58391189–91 °CPolymer precursor

The 4,5-dimethoxy isomer exhibits enhanced solubility in polar aprotic solvents (e.g., DMF, acetone) compared to its 5,6-counterpart, attributed to reduced crystal lattice energy. Synthetic routes to these isomers often involve regioselective Friedel-Crafts acylations or Ullmann couplings to install methoxy groups. For example, 4,5-dimethoxyisobenzofuran-1(3H)-one is synthesized via:

  • Methoxylation of 4,5-dihydroxyphthalide using dimethyl sulfate.
  • Photooxygenation of 3,4-dimethoxybenzaldehyde followed by lactonization.

Challenges in isomer separation are mitigated by HPLC with chiral stationary phases or recrystallization from ethanol/water mixtures.

X-ray crystallography represents the cornerstone technique for determining the three-dimensional atomic arrangements within crystalline structures of organic compounds, including methoxyphthalide derivatives [1]. The fundamental principle underlying this method relies on the diffraction of X-ray beams by the periodic atomic lattice, where the interatomic distances are on the same order of magnitude as X-ray wavelengths, typically around 1 angstrom [1].

The crystallographic characterization of methoxyphthalide compounds has revealed diverse structural arrangements depending on the substitution patterns. Related dimethoxy-substituted isobenzofuran derivatives have been studied extensively, providing valuable comparative data for understanding the structural features of 4,5-dimethoxyisobenzofuran-1(3H)-one [2]. In the case of 5,7-dimethoxy-isobenzofuran-1(3H)-one, crystallographic analysis revealed that the asymmetric unit contains two crystallographically independent molecules, with the molecules being essentially planar with a maximum deviation of 0.061 angstroms from the best planes [2].

The crystal packing arrangements in methoxyphthalide systems are typically stabilized through various intermolecular interactions. For similar dimethoxy-substituted compounds, the crystal structures demonstrate stabilization through weak intermolecular carbon-hydrogen···oxygen hydrogen-bonding interactions, with molecular stacking directions often parallel to specific crystallographic directions [2]. These interactions play crucial roles in determining the overall crystal architecture and stability.

Crystallographic Data Analysis

The unit cell parameters for related methoxyphthalide derivatives provide insight into the expected crystallographic behavior of 4,5-dimethoxyisobenzofuran-1(3H)-one. Benzofuran derivatives commonly crystallize in various space groups, including triclinic, monoclinic, and orthorhombic systems [3] [4] [5]. The specific space group adoption depends on molecular symmetry, intermolecular interactions, and packing efficiency considerations.

Table 1: Comparative Crystallographic Data for Related Methoxyphthalide Derivatives

CompoundSpace GroupUnit Cell ParametersVolume (ų)Reference
5,7-Dimethoxy-isobenzofuran-1(3H)-one--- [2]
5-Nitro-3-N-(succinimidyl)-2-benzofuran ethyl esterP-1a=9.268Å, b=11.671Å, c=15.414Å1483.8 [3]
Benzofuran-2-yl derivativeP2₁2₁2₁-- [6]

The systematic analysis of unit cell dimensions reveals patterns characteristic of methoxyphthalide compounds. The molecular dimensions and crystal packing efficiency are influenced by the presence and positioning of methoxy substituents, which affect both intramolecular conformations and intermolecular interactions [7].

Intermolecular Interactions in Crystal Lattices

The crystal structures of methoxyphthalide derivatives are predominantly stabilized by hydrogen bonding networks involving the methoxy oxygen atoms and aromatic carbon-hydrogen donors [8] [9]. In the case of 3-(4-hexyloxyphenyl)isobenzofuran-1(3H)-one, molecules are linked into chains through intermolecular carbon-hydrogen···oxygen hydrogen-bonding interactions, with inversion-related molecules forming ribbon structures [8].

The presence of methoxy groups introduces additional opportunities for hydrogen bonding interactions. Computational studies have shown that carbon-hydrogen···oxygen interactions, while weaker than traditional oxygen-hydrogen···oxygen bonds, contribute significantly to crystal stability [10]. The intrinsic strength of carbon-hydrogen···oxygen interactions has been quantified as approximately one-quarter of their oxygen-hydrogen···oxygen counterparts [10].

Conformational Analysis Using Computational Chemistry

Density Functional Theory calculations have become indispensable tools for understanding the conformational preferences and electronic properties of methoxyphthalide derivatives [11] [12]. The computational analysis of 4,5-dimethoxyisobenzofuran-1(3H)-one requires consideration of multiple conformational states arising from the rotation of methoxy groups and the flexibility of the lactone ring system.

Electronic Structure and Molecular Geometry

The electronic structure of isobenzofuran derivatives has been extensively studied using various density functional theory methods, including B3LYP and CAM-B3LYP functionals with appropriate basis sets [13]. These calculations provide crucial information about frontier molecular orbitals, energy gaps, and electronic charge distributions that influence molecular reactivity and intermolecular interactions.

For methoxyphthalide systems, the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital distributions are particularly important for understanding electron-donating and electron-accepting capabilities [12]. The energy gap between these frontier orbitals serves as an indicator of molecular stability and reactivity, with smaller gaps generally correlating with higher biological activity [14].

Table 2: Calculated Electronic Properties of Related Phthalide Derivatives

PropertyValue RangeMethodReference
HOMO-LUMO Gap0.158-0.278 a.u.DFT [14]
Energy Gap (specific compound)0.09192 a.u.B3LYP [14]
Dipole moment variation-TD-DFT [13]

Comparative Crystal Packing with Halogenated Analogues

The comparative analysis of crystal packing between 4,5-dimethoxyisobenzofuran-1(3H)-one and its halogenated analogues provides fundamental insights into the structure-packing relationships in this class of compounds. Halogenated phthalide derivatives have been extensively studied due to their importance as synthetic intermediates and biologically active compounds [16] [17].

Halogen Effects on Crystal Architecture

The introduction of halogen substituents into phthalide structures significantly alters crystal packing arrangements through multiple mechanisms. Halogen atoms contribute to intermolecular interactions through halogen bonding, van der Waals contacts, and modified electrostatic distributions [18] [19]. The systematic study of halogenated analogues reveals that bromine and chlorine substituents generally increase the crystal density and modify the hydrogen bonding networks compared to methoxy-substituted derivatives.

Table 3: Crystal Packing Comparison Between Methoxy and Halogenated Phthalide Derivatives

Substitution PatternPrimary InteractionsPacking MotifDensity EffectsReference
4,5-DimethoxyC-H···O hydrogen bondsChain formationLower density [2] [8]
Halogenated (Br, Cl)Halogen bonding, C-H···XModified networksHigher density [17] [18]
Mixed substituentsCombined interactionsComplex motifsVariable [20]

Comparative Intermolecular Interaction Strengths

The strength and directionality of intermolecular interactions differ significantly between methoxy and halogenated phthalide derivatives. While methoxy groups primarily participate in hydrogen bonding as acceptors, halogen atoms can engage in both halogen bonding and weaker van der Waals interactions [21]. The comparative analysis reveals that carbon-hydrogen···sulfur interactions, which may be relevant in some derivatives, exhibit strengths intermediate between carbon-hydrogen···oxygen and traditional hydrogen bonds [21].

The experimental and computational studies of halogenated bisphenol analogues provide relevant comparative data for understanding the relative interaction strengths in phthalide systems [20]. These studies demonstrate that halogenated compounds often exhibit altered conformational preferences and modified supramolecular assembly patterns compared to their methoxy-substituted counterparts.

Crystal Morphology and Growth Patterns

The crystal morphology and growth characteristics of methoxyphthalide compounds differ substantially from those of halogenated analogues. Methoxy-substituted derivatives typically form crystals with lower aspect ratios and different habit characteristics compared to halogenated compounds [16]. The presence of methoxy groups generally leads to more isotropic growth patterns due to the multidirectional nature of hydrogen bonding interactions.

The crystal growth patterns are influenced by the nature of intermolecular interactions, with methoxy-substituted compounds often exhibiting layer-like growth patterns stabilized by hydrogen bonding networks [19]. In contrast, halogenated analogues may show different growth preferences based on the directionality of halogen bonding interactions and the geometric constraints imposed by larger halogen atoms.

Structural Flexibility and Polymorphism

The comparative analysis reveals that methoxy-substituted phthalide derivatives generally exhibit greater structural flexibility compared to their halogenated analogues. This increased flexibility can lead to polymorphism, where different crystal forms exist under varying conditions [15]. The methoxy groups provide multiple rotational degrees of freedom that can be accommodated in different crystal packing arrangements.

The polymorphic behavior of related dimethoxy compounds has been documented, with different polymorphs showing distinct methoxy group orientations and consequent changes in intermolecular interaction patterns [15]. This structural flexibility contrasts with the more rigid behavior typically observed in halogenated analogues, where the larger size and lower polarizability of halogen atoms constrain conformational options.

Table 4: Structural Flexibility Comparison

FeatureMethoxy DerivativesHalogenated Analogues
Conformational degrees of freedomHigh (methoxy rotation)Lower (limited rotation)
Polymorphic tendencyElevatedReduced
Intermolecular interaction diversityMultiple H-bonding modesPrimarily halogen bonding
Crystal stabilityVariableGenerally higher

The Vilsmeier-Haack reaction represents a fundamental approach for introducing formyl groups into electron-rich aromatic compounds, making it particularly valuable for phthalide synthesis [1] [2] [3]. This methodology involves the formation of a chloromethyliminium salt (Vilsmeier reagent) through the reaction of dimethylformamide with phosphorus oxychloride, which subsequently acts as an electrophile in aromatic substitution reactions.

Mechanistic Considerations

The reaction proceeds through a two-step mechanism wherein dimethylformamide reacts with phosphorus oxychloride to generate the electrophilic Vilsmeier reagent [1] [2]. This intermediate then undergoes electrophilic aromatic substitution with electron-rich aromatic substrates, followed by hydrolysis to yield the desired aldehyde product [3]. The reaction is particularly effective for compounds with enhanced electron density, such as phenols and anilines.

Synthetic Applications to Phthalide Formation

Recent developments have demonstrated the utility of Vilsmeier-Haack methodology in constructing isobenzofuran-1(3H)-one derivatives [4]. The reaction tolerates various substituents on the aromatic ring and provides good regioselectivity when applied to appropriately substituted benzene derivatives. For 4,5-dimethoxyisobenzofuran-1(3H)-one synthesis, the presence of electron-donating methoxy groups enhances the electrophilic substitution process [3] [4].

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature0-50°CHigher temperatures may lead to side reactions [3]
Reaction Time2-6 hoursExtended times improve conversion [2]
Catalyst Loading10-20 mol%Adequate electrophile generation [1]
Solvent SystemDMF/POCl₃Essential for Vilsmeier reagent formation [3]

Research findings indicate that careful temperature control is crucial, as elevated temperatures may promote undesired side reactions or decomposition of the Vilsmeier reagent [3]. The reaction typically achieves yields ranging from 60-90% depending on substrate electronics and reaction conditions [1] [4].

Regioselective Demethylation Techniques

Regioselective demethylation of aryl methyl ethers represents a critical transformation in the synthesis of hydroxylated aromatic compounds, particularly relevant for producing diversified phthalide derivatives from methoxylated precursors [5] [6]. Recent advances have focused on developing environmentally benign methodologies that avoid harsh chemical conditions.

Biocatalytic Demethylation Approaches

The development of cobalamin-dependent veratrol-O-demethylase systems has revolutionized regioselective demethylation chemistry [5] [6]. This enzyme system operates through methyl transfer mechanisms rather than oxidative pathways, eliminating the need for molecular oxygen and preventing unwanted oxidation of sensitive phenolic products.

The methyltransferase vdmB, in combination with cobalamin carrier proteins, demonstrates remarkable regioselectivity for demethylating methoxy groups in specific positions [5] [6]. For 1,2-dimethoxy substrates, the enzyme shows preferential demethylation of the methoxy group in the para-position relative to other substituents, achieving regioselectivities exceeding 99% in optimal cases [6].

Chemical Demethylation Methods

Traditional chemical demethylation approaches include Lewis acid-mediated processes using reagents such as trimethylsilyl iodide and boron tribromide [7] [8] [9]. These methods, while effective, often require harsh conditions and may lack the regioselectivity achievable through biocatalytic approaches.

Magnesium iodide etherate has shown particular promise for regioselective demethylation of aromatic methyl ethers, especially those with adjacent carbonyl groups [8]. This reagent provides moderate selectivity while operating under relatively mild conditions compared to traditional Lewis acid systems.

Optimization Data for Demethylation Reactions

MethodTemperature (°C)Time (h)Yield (%)Regioselectivity
Biocatalytic (vdmB)25-356-2080-95>99%
MgI₂- Et₂O60-804-1270-8575-90%
Me₃SiI0-252-885-9560-80%

The biocatalytic approach offers superior regioselectivity and operates under mild, oxygen-free conditions [5] [6]. However, the requirement for specialized enzymes and cofactors may limit practical applications in large-scale synthesis.

Microwave-Assisted Esterification Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating esterification reactions while improving yields and reducing reaction times [10] [11] [12]. This technology is particularly beneficial for the synthesis of ester intermediates in phthalide construction pathways.

Technological Advantages

Microwave irradiation provides rapid and uniform heating through dipolar polarization and ionic conduction mechanisms [11] [13]. This results in significantly reduced reaction times compared to conventional heating methods, often decreasing processes from hours to minutes [14] [11].

Research demonstrates that microwave-assisted esterification can achieve conversions exceeding 90% within 5-30 minutes, compared to several hours required for conventional thermal processes [11] [12]. The enhanced reaction kinetics result from efficient energy transfer directly to polar molecules in the reaction mixture.

Catalytic Systems and Optimization

Effective microwave-assisted esterification employs various catalytic systems, including triphenylphosphine with molecular iodine [10] and lipase enzymes [11]. The combination of triphenylphosphine and iodine provides a mild, base-free methodology that tolerates diverse functional groups while achieving high yields.

Enzymatic systems using lipase catalysts have shown particular promise for producing specific ester products with high selectivity [11]. Optimization studies reveal that microwave power settings of 20% (relative to maximum output) provide optimal balance between reaction rate and catalyst stability.

Process Parameters and Performance

ParameterOptimal ConditionsPerformance Impact
Microwave Power20% of maximumPrevents enzyme denaturation [11]
Reaction Time1-5 minutesRapid conversion achieved [11] [12]
Temperature50-100°CBalances rate and selectivity [10]
Catalyst Loading5-30 wt%Ensures adequate catalysis [11]

Studies indicate that microwave-assisted esterification consumes significantly less energy compared to conventional heating methods, with energy savings of up to 96% reported for certain processes [11]. The technology also demonstrates excellent scalability, with gram-scale syntheses maintaining high yields and selectivities.

Continuous Flow Synthesis for Scalable Production

Continuous flow synthesis represents a paradigm shift in organic chemistry, offering enhanced control over reaction parameters and improved scalability for industrial applications [15] [16] [17] [18]. This technology is particularly valuable for phthalide synthesis due to its ability to handle hazardous reagents safely and provide consistent product quality.

Flow Chemistry Advantages

Continuous flow reactors provide superior heat and mass transfer compared to batch processes, enabling precise control of reaction conditions [18] [19]. The enhanced mixing and controlled residence times allow for optimization of reaction parameters that may be difficult to achieve in traditional batch systems [20] [18].

For phthalide synthesis, flow chemistry offers several specific advantages including improved safety when handling reactive intermediates, enhanced reproducibility, and the ability to telescope multiple synthetic steps [17] [20]. The technology also facilitates inline monitoring and automated optimization through feedback control systems [18].

Reactor Design and Implementation

Modern continuous flow systems employ various reactor configurations including packed bed reactors, microfluidic devices, and coiled tube reactors [16] [17] [18]. PTFE coil reactors have shown particular utility for esterification and carbonylation reactions relevant to phthalide synthesis [16] [17].

The integration of back-pressure regulators allows for elevated pressure operation, which can be crucial for reactions involving gaseous reagents or for improving reaction kinetics [18] [21]. Temperature control through external heating/cooling baths provides precise thermal management throughout the reaction pathway [17] [18].

Industrial Scale Implementation

Continuous flow technology demonstrates excellent scalability, with production rates easily increased through "numbering up" (parallel operation of multiple reactors) or by increasing flow rates and reactor dimensions [18] [19]. Industrial implementations have achieved space-time yields significantly higher than equivalent batch processes [15] [18].

Performance Metrics for Flow Synthesis

System TypeProductivity (g/h)Space-Time Yield (kg/L·h)Energy Efficiency
Microreactors2-5010-100High
Packed Bed50-5005-50Moderate
Coiled Tube10-2001-20Good

Recent developments in automated flow platforms incorporate machine learning algorithms for reaction optimization, reducing development time from weeks to hours [18]. These systems can simultaneously optimize multiple parameters including temperature, residence time, and reagent ratios to maximize yield and selectivity.

XLogP3

1.3

Wikipedia

4,5-Dimethoxy-2-benzofuran-1(3H)-one

Dates

Last modified: 07-22-2023

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